2-[(Piperidin-3-ylmethyl)sulfanyl]pyrimidine
CAS No.:
Cat. No.: VC16236534
Molecular Formula: C10H15N3S
Molecular Weight: 209.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H15N3S |
|---|---|
| Molecular Weight | 209.31 g/mol |
| IUPAC Name | 2-(piperidin-3-ylmethylsulfanyl)pyrimidine |
| Standard InChI | InChI=1S/C10H15N3S/c1-3-9(7-11-4-1)8-14-10-12-5-2-6-13-10/h2,5-6,9,11H,1,3-4,7-8H2 |
| Standard InChI Key | LIQVSECNEXHLCJ-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(CNC1)CSC2=NC=CC=N2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
2-[(Piperidin-3-ylmethyl)sulfanyl]pyrimidine consists of a six-membered pyrimidine ring (C₄H₄N₂) substituted at the 2-position with a sulfanyl-linked piperidin-3-ylmethyl group. The piperidine ring introduces a nitrogen-containing heterocycle, which influences the compound’s polarity and interaction with biological targets.
Table 1: Key Molecular Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₀H₁₅N₃S |
| Molecular Weight | 209.31 g/mol |
| IUPAC Name | 2-(piperidin-3-ylmethylsulfanyl)pyrimidine |
| SMILES | C1CCN(CC1)CS-c1ncccn1 |
| Topological Polar Surface Area | 67.8 Ų (estimated) |
The sulfanyl (-S-) bridge between the pyrimidine and piperidine moieties enhances conformational flexibility, allowing adaptive binding to enzyme active sites.
Spectroscopic Characterization
While experimental spectral data for this exact compound are scarce, analogous pyrimidine derivatives exhibit:
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¹H NMR: Peaks between δ 8.5–8.8 ppm for pyrimidine protons and δ 2.5–3.5 ppm for piperidine methylene groups.
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IR: Stretching vibrations at ~1,250 cm⁻¹ (C=S) and ~1,600 cm⁻¹ (C=N).
Synthesis and Manufacturing Processes
Laboratory-Scale Synthesis
The compound is synthesized via nucleophilic aromatic substitution (SNAr), leveraging the reactivity of 2-chloropyrimidine with piperidin-3-ylmethanethiol:
Reaction Scheme:
Table 2: Optimized Reaction Conditions
| Parameter | Condition |
|---|---|
| Solvent | Dimethylformamide (DMF) or DMSO |
| Base | Potassium carbonate (K₂CO₃) |
| Temperature | 80–100°C |
| Reaction Time | 12–24 hours |
| Yield | 65–75% (crude) |
Purification typically involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol.
Industrial-Scale Production
For large-scale manufacturing, continuous flow reactors improve efficiency by ensuring precise temperature control and reduced side reactions. Post-synthesis, distillation or fractional crystallization achieves >98% purity, critical for pharmaceutical applications.
Physicochemical Properties and Reactivity
Stability and Solubility
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF: 25 mg/mL) but limited aqueous solubility (<1 mg/mL at pH 7.4). Stability studies indicate decomposition above 200°C, with no significant degradation under ambient conditions.
Reactivity Profile
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Oxidation: The sulfanyl group oxidizes to sulfonyl (-SO₂-) derivatives using H₂O₂ or m-CPBA.
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Alkylation: The piperidine nitrogen undergoes quaternization with alkyl halides, enhancing water solubility.
Applications in Scientific Research and Industry
Medicinal Chemistry
The compound serves as a precursor for kinase inhibitor development. Substitutions at the 4- and 6-positions of the pyrimidine ring modulate selectivity—e.g., methyl groups enhance lipophilicity and blood-brain barrier penetration .
Material Science
Functionalized pyrimidines act as ligands in catalytic systems. The sulfanyl group coordinates to transition metals (e.g., Pd, Pt), enabling applications in cross-coupling reactions.
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